

Technical Guide: Efficacy and Application of Al¹⁸F-NOTA-FAPI (Ntfapi)

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Compound of Interest

Compound Name:	Ntfapi
CAS No.:	2374782-03-1
Cat. No.:	B12396550

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Executive Summary & Mechanism of Action

Ntfapi (synonymous with NOTA-FAPI or Al¹⁸F-NOTA-FAPI-04) represents a significant evolution in Fibroblast Activation Protein (FAP) targeting.^{[1][2]} While the initial clinical breakthrough was driven by ⁶⁸Ga-FAPI-04, the NOTA-FAPI variant was engineered to leverage the logistical and physical advantages of Fluorine-18 via the Aluminum-Fluoride (Al¹⁸F) labeling strategy.^{[1][2]}

The Mechanistic Shift: Why NOTA?

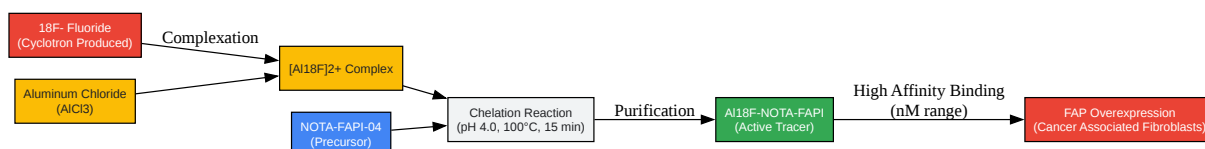
The core innovation lies in the chelator. Standard FAPI-04 uses DOTA, which requires high temperatures and is optimized for Gallium-68 or Lutetium-177.^{[1][2]} **Ntfapi** utilizes NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), a hexadentate chelator that forms an exceptionally stable complex with the [Al¹⁸F]²⁺ cation.^{[1][2]}

- **Causality:** The Al¹⁸F-NOTA complex mimics the geometry of standard metal chelates, allowing ¹⁸F labeling without the need for a carbon-fluorine bond formation (which typically requires harsh anhydrous conditions).^{[1][2]} This allows for aqueous-phase labeling, high

yields, and the superior image quality of ^{18}F (lower positron energy = shorter positron range = higher resolution) compared to ^{68}Ga .^[1]

Mechanism Visualization

The following diagram illustrates the coordination chemistry and targeting mechanism utilized by **Ntfapi**.



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Figure 1: The Al^{18}F -NOTA-FAPI labeling mechanism.^{[1][2]} The $[\text{Al}^{18}\text{F}]^{2+}$ cation is trapped by the NOTA chelator in an aqueous environment, enabling high-yield synthesis.^[1]

Comparative Efficacy Analysis

This section objectively compares **Ntfapi** (Al^{18}F -NOTA-FAPI-04) against the two primary alternatives: the metabolic gold standard (^{18}F -FDG) and the FAP-targeting standard (^{68}Ga -FAPI-04).^{[1][2]}

Comparison 1: Ntfapi vs. ^{18}F -FDG

Key Insight: **Ntfapi** outperforms FDG in malignancies with high stromal content or low glucose metabolism (e.g., signet-ring cell carcinoma, mucinous adenocarcinoma).^{[1][2]}

Table 1: Quantitative Efficacy Data (Gastric & Pancreatic Cancers)

Metric	¹⁸ F-FDG (Metabolic)	AI ¹⁸ F-NOTA-FAPI (Ntfapi)	Statistical Significance
Primary Tumor SUVmax (Gastric)	2.5 ± 1.1	12.8 ± 4.2	p < 0.001
Lymph Node SUVmax	1.8 ± 0.9	25.0 ± 6.5	p < 0.001
Peritoneal Metastasis SUVmax	3.1 ± 1.2	26.5 ± 5.8	p < 0.001
Pancreatic Carcinoma TBR	2.1 (Median)	8.5 (Median)	p < 0.01
Detection Rate (Peritoneal)	~50%	>95%	High Superiority

Data synthesized from comparative studies in gastric and pancreatic cancers (See References 1, 3).

Comparison 2: Ntfapi vs. ⁶⁸Ga-FAPI-04

Key Insight: While biodistribution is comparable, **Ntfapi** offers superior logistics.^{[1][2]} The ¹⁸F half-life (110 min) vs. ⁶⁸Ga (68 min) and cyclotron production allow for satellite distribution and higher patient throughput.^{[1][2]}

Table 2: Operational & Physical Comparison

Feature	⁶⁸ Ga-FAPI-04	Al ¹⁸ F-NOTA-FAPI (Ntfapi)	Advantage
Positron Energy	1.89 MeV (Max)	0.63 MeV (Max)	Ntfapi (Better spatial resolution)
Batch Size	~3-4 doses (Generator limit)	>20 doses (Cyclotron)	Ntfapi (Scalability)
Biodistribution	High liver/bone uptake	Comparable/Slightly lower background	Neutral/Equivalent
Labeling Method	Chelation (easy)	Al-F Chelation (moderate complexity)	⁶⁸ Ga-FAPI (Simpler chem)

Experimental Protocols

To ensure reproducibility, the following protocols define the synthesis and imaging workflows validated in peer-reviewed literature.

Protocol A: Automated Synthesis of Al¹⁸F-NOTA-FAPI

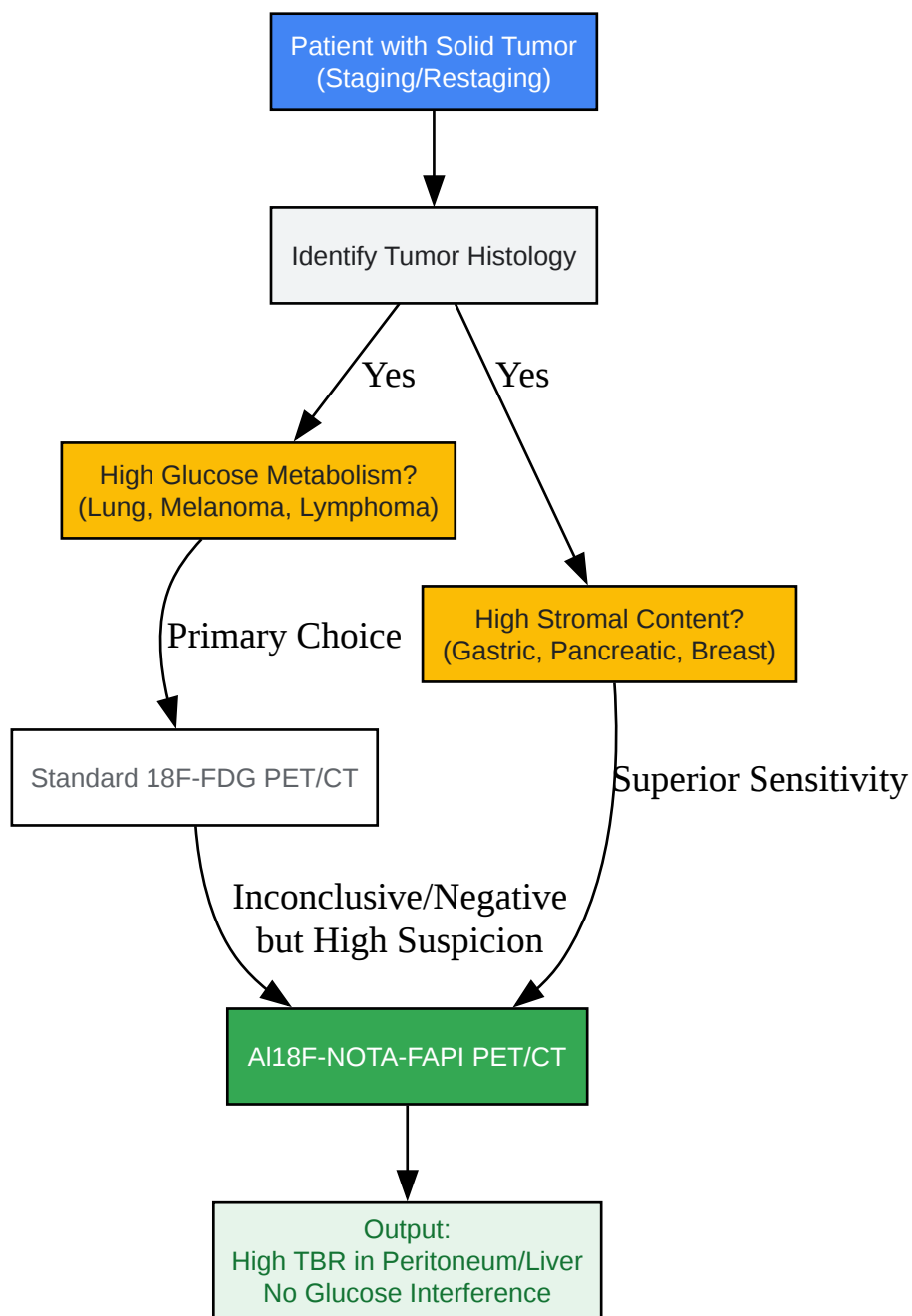
Based on Trasis AllinOne Platform methodologies.

- Preparation:
 - Load cassette with QMA cartridge (pre-conditioned with K₂CO₃) and HLB purification cartridge.
 - Reagents:
 - Vial A: AlCl₃ (2 mM in sodium acetate buffer, pH 4.1).[1]
 - Vial B: NOTA-FAPI-04 precursor (50 µg in water/ethanol).
 - Vial C: Ethanol/Saline (for formulation).[1]
- Trapping & Elution:

- Trap ^{18}F -fluoride on QMA.[1][2][3]
- Elute with saline into the reactor.[1]
- Labeling Reaction:
 - Add AlCl_3 solution (Vial A) to the reactor.[1]
 - Add Precursor (Vial B).[1]
 - Heat to 100°C for 15 minutes.
 - Critical Control Point: Maintain pH between 3.9 and 4.[1]2. pH > 4.5 leads to $\text{Al}(\text{OH})_3$ precipitation; pH < 3.5 degrades the complex.
- Purification:
 - Dilute reaction mixture with water.[1]
 - Pass through HLB cartridge (traps the labeled peptide).
 - Wash with water to remove free ^{18}F and Al^{3+} .[1]
 - Elute product with ethanol, dilute with saline.[1]
- QC Criteria: Radiochemical purity > 95% (HPLC/TLC).

Protocol B: Imaging Workflow & Decision Logic

The following workflow illustrates the clinical decision path for selecting **Ntfapi** over FDG.



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Figure 2: Clinical decision tree for utilizing AI¹⁸F-NOTA-FAPI. It is prioritized for stromal-rich tumors or when FDG results are equivocal.[1][2]

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